Phenyltrope

Description

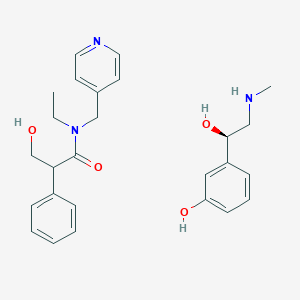

Structure

2D Structure

Properties

IUPAC Name |

N-ethyl-3-hydroxy-2-phenyl-N-(pyridin-4-ylmethyl)propanamide;3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2.C9H13NO2/c1-2-19(12-14-8-10-18-11-9-14)17(21)16(13-20)15-6-4-3-5-7-15;1-10-6-9(12)7-3-2-4-8(11)5-7/h3-11,16,20H,2,12-13H2,1H3;2-5,9-12H,6H2,1H3/t;9-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHIWPLXFWGZVOP-NPULLEENSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=NC=C1)C(=O)C(CO)C2=CC=CC=C2.CNCC(C1=CC(=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC1=CC=NC=C1)C(=O)C(CO)C2=CC=CC=C2.CNC[C@@H](C1=CC(=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60923564 | |

| Record name | N-Ethyl-3-hydroxy-2-phenyl-N-[(pyridin-4-yl)methyl]propanamide--3-[1-hydroxy-2-(methylamino)ethyl]phenol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60923564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120806-32-8 | |

| Record name | Phenylephrine mixture with tropicamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120806328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethyl-3-hydroxy-2-phenyl-N-[(pyridin-4-yl)methyl]propanamide--3-[1-hydroxy-2-(methylamino)ethyl]phenol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60923564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Chemistry and Structural Derivatization Research

Methodological Advances in the Chemical Synthesis of Constituent Compounds

The synthesis of phenylephrine (B352888) and tropicamide (B1683271) has been a subject of extensive research, aiming to improve yield, purity, and stereoselectivity. These efforts are crucial for producing high-quality active pharmaceutical ingredients.

Stereoselective Synthesis Pathways for Chiral Centers of Phenylephrine

Phenylephrine possesses a chiral center, with the (R)-enantiomer exhibiting greater activity. Early asymmetric syntheses, such as the one developed by Takeda and co-workers in 1989, utilized chiral rhodium catalysts for the hydrogenation of an aminoacetophenone derivative, achieving high yield and selectivity. However, the complexity of the catalyst was a drawback.

Later methods have explored both resolution of racemic mixtures and direct asymmetric synthesis. In 2007, Klingler investigated the asymmetric hydrogenation of an N-benzyl protected intermediate, but this method suffered from low reactivity and required high pressure. A significant step forward came with enzyme-catalyzed approaches. Lin and co-workers in 2010 reported the enantioselective synthesis of (S)-phenylephrine using an enzyme, which was then converted to the desired (R)-phenylephrine via a Walden inversion, achieving over 99% enantiomeric excess.

More recent developments have focused on the asymmetric reduction of α-chloro-3-hydroxyacetophenone. While some rhodium catalysts showed high efficiency, they often had low catalyst activity. The use of dehydrogenase as a hydrogenation catalyst has proven to be an economical route to an optically pure intermediate, (R)-3-(2-chloro-1-hydroxyethyl)-phenol, with enantiomeric excess values greater than 98%. This enzymatic approach avoids the formation of unwanted enantiomers and can be performed in a two-phase system for more economical operation. A practical asymmetric synthesis has also been developed based on the hydrolytic kinetic resolution of a styrene (B11656) oxide derivative using a (R,R)-SalenCo(III)OAc complex.

Optimization of Synthetic Routes for Tropicamide and Related Phenylacetamides

The synthesis of tropicamide, a phenylacetamide derivative, typically involves the reaction of O-acetyltropyl chloride with ethyl(4-piridinylmethyl)amine, followed by hydrolysis of the acetyl group. Optimization of this route has focused on improving reaction conditions and purification methods. One described method involves reacting tropic acid with acetyl chloride and then thionyl chloride to form the acid chloride intermediate. This is then reacted with N-ethylpyridinemethylamine in toluene. After a series of washes and purification steps including recrystallization, tropicamide can be obtained with a purity of 98.8% and a yield of 75.9%.

Kinetic resolution of tropic acid ethyl ester using lipase (B570770) PS has also been reported as a method to produce enantiomerically enriched precursors for tropicamide synthesis. Research into related phenylacetamides has provided a basis for understanding their synthesis and properties. Phenylacetamides are organic compounds characterized by an acetamide (B32628) molecule with a phenyl group substitution.

Development of Novel Reaction Conditions for Enhanced Yield and Purity

Efforts to enhance the yield and purity of phenylephrine and tropicamide have led to the exploration of various reaction conditions. For phenylephrine synthesis, methods involving enzymatic reduction have shown promise. For instance, using engineered ketoreductase polypeptides can lead to high conversion rates (50-99%) of the substrate to (R)-phenylephrine under specific conditions of pH, temperature, and solvent systems. The use of an inert atmosphere and specific concentrations of cofactors like NADP can further optimize the reaction. Another approach involves the direct sulfation of phenylephrine to produce its metabolite, phenylephrine-3-O-sulfate, with chemical synthesis methods achieving over 98% purity and yields of 78-85

Design and Synthesis of Novel Analogs and Derivatives of Phenyltrope's Core Components

Chemoinformatic Approaches to Compound Library Generation

The exploration of the chemical space surrounding the this compound (phenylpiracetam) scaffold is significantly accelerated by chemoinformatic and computational methodologies. scispace.com These in silico techniques enable the rational design and virtual screening of extensive compound libraries, prioritizing candidates with a higher probability of desired biological activity before undertaking costly and time-consuming chemical synthesis. patsnap.comadvancedresearchpublications.com The integration of advanced drug discovery techniques like high-throughput screening, molecular docking, and virtual library design is a major trend in the development of novel nootropic agents. patsnap.com Chemoinformatics provides a powerful framework for analyzing molecular diversity, exploring structure-activity relationships (SAR), and guiding the design of new molecules. scispace.com

The process of generating a compound library chemoinformatically often begins with a core scaffold, in this case, the 2-oxo-1-pyrrolidine acetamide structure of phenylpiracetam. wikipedia.orggoogle.com Using computational tools, this core can be systematically decorated with a vast array of functional groups and substituents to create a "virtual library" containing thousands or even millions of potential derivatives. mdpi.com Freely available and open-source software packages, such as the BioChemical Library (BCL) toolkit, provide integrated modules for these tasks, combining traditional cheminformatics with machine learning. frontiersin.org

A key chemoinformatic approach is scaffold-based library design, which can utilize algorithms like the Bemis-Murcko scaffolding method to decompose molecules into their fundamental frameworks. lifechemicals.com This allows for the creation of clustered libraries where molecules share a common core but exhibit diverse peripheral substitutions, facilitating a systematic evaluation of how different chemical modifications influence activity. lifechemicals.com

Once a virtual library is generated, it can be screened using a variety of computational methods. Molecular docking is a primary technique used to predict the binding affinity and orientation of each virtual compound within the active site of a specific biological target. biointerfaceresearch.com For phenylpiracetam and its analogs, a known target is the Synaptic Vesicle Protein 2A (SV2A). biointerfaceresearch.com

A 2022 study performed a virtual screening of approximately 2,500 racetam and racetam-like compounds against the SV2A protein. biointerfaceresearch.com The study aimed to identify novel derivatives with high binding affinity, which is indicative of potential anticonvulsant or nootropic activity. biointerfaceresearch.com The screening successfully identified a phenylpiracetam derivative as a highly potent agent with a strong affinity for SV2A. biointerfaceresearch.com The results from such screening studies can be used to rank compounds for synthesis and further biological testing. nih.gov

The table below presents data from the aforementioned molecular docking study, illustrating how chemoinformatic screening can differentiate between various racetam compounds based on their predicted binding to the SV2A target. biointerfaceresearch.com

| Compound | Molecular Docking Score | Re-Rank Score | Binding Affinity (kcal/mol) |

|---|---|---|---|

| Phenylpiracetam | -78.316 | -36.054 | -5.2 |

| Methylphenylpiracetam | -58.375 | -23.498 | -5.6 |

| Phenylpiracetam hydrazide | -79.91 | -36.118 | -5.4 |

| Dupracetam | -90.246 | -72.594 | -5.6 |

| Imuracetam | -97.297 | -72.951 | -5.7 |

| Nefiracetam | -85.618 | -14.223 | -5.5 |

Beyond docking, Quantitative Structure-Activity Relationship (QSAR) models represent another powerful chemoinformatic tool. frontiersin.org By building mathematical models based on a set of known compounds and their activities, QSAR can predict the biological activity of virtual derivatives, further refining the selection process. frontiersin.org These computational approaches, from library enumeration to virtual screening and QSAR, form a comprehensive in silico pipeline that rationalizes and streamlines the discovery of novel this compound derivatives. advancedresearchpublications.comfrontiersin.org

Molecular Pharmacology and Ligand Receptor Dynamics

Characterization of Receptor Binding Profiles for Constituent Compounds

Phenylephrine (B352888) is recognized as a selective agonist for alpha-1 (α1) adrenergic receptors. nih.govmedchemexpress.comquora.com Its mechanism of action involves binding to and activating these receptors, which are found on the surface of various cells throughout the body. quora.com The interaction of phenylephrine with α1-adrenergic receptors initiates a conformational change in the receptor protein, triggering downstream cellular responses. scbt.com This activation at α1-receptors located on smooth muscle, such as that in blood vessels, leads to muscle contraction. nih.govcaymanchem.com Ophthalmic administration of phenylephrine results in the contraction of the iris dilator muscle, which is innervated by alpha-1 receptors, causing pupil dilation. nih.gov

Tropicamide (B1683271) functions as an antagonist of muscarinic acetylcholine (B1216132) (mACh) receptors. caymanchem.comnih.govpatsnap.com As an antagonist, it binds to these receptors but does not activate them; instead, it blocks the binding of the endogenous neurotransmitter, acetylcholine. patsnap.comdrugbank.com By preventing acetylcholine from binding, tropicamide inhibits the normal physiological responses mediated by these receptors. patsnap.com This antagonism at the muscarinic receptors of the pupillary sphincter muscle and the ciliary body muscle in the eye leads to their relaxation. patsnap.comdrugbank.com This action results in dilation of the pupil (mydriasis) and paralysis of accommodation (cycloplegia). drugbank.com Tropicamide is characterized as a competitive inhibitor with rapid dissociation kinetics, which allows for a relatively swift modulation of synaptic activity. scbt.com

The selectivity and affinity of phenylephrine and tropicamide for specific receptor subtypes have been characterized in various studies, though findings can differ based on the experimental model.

Phenylephrine is an agonist that demonstrates efficacy at all three primary α1-adrenoceptor subtypes: α1A, α1B, and α1D. nih.gov However, its binding affinity can vary across these subtypes. One study reported pKi values of 5.86, 4.87, and 4.70 for α1D, α1B, and α1A subtypes, respectively, suggesting a preference for the α1D receptor. medchemexpress.com Conversely, another investigation found Ki values of 1.4 µM for the α1A subtype and higher values of 23.9 µM and 47.8 µM for the α1B and α1C subtypes, respectively, indicating a higher affinity for the α1A receptor in that model. caymanchem.com

Phenylephrine α1-Adrenoceptor Subtype Affinity

| Receptor Subtype | Affinity Value (pKi) medchemexpress.com | Affinity Value (Ki) caymanchem.com |

|---|---|---|

| α1A | 4.70 | 1.4 µM |

| α1B | 4.87 | 23.9 µM |

| α1D | 5.86 | N/A |

| α1C | N/A | 47.8 µM |

Tropicamide's selectivity for muscarinic receptor subtypes is a subject of some debate in scientific literature. Several sources describe it as a selective or M4-preferring antagonist. medchemexpress.comscbt.comchemsrc.com However, other research indicates that tropicamide is a non-selective antagonist that binds to all five muscarinic receptor subtypes (M1-M5) with relatively similar affinity. nih.govdrugbank.comphysiology.orgphysiology.org One study reported pKi values of 7.08 (M1), 7.19 (M2), 6.99 (M3), 6.86 (M4), and 6.42 (M5), suggesting that the affinity for M1 and M2 receptors is slightly higher than for M4 receptors. physiology.orgphysiology.org This contrasts with earlier research from the 1990s which suggested a threefold selectivity for the M4 subtype. physiology.orgphysiology.org

Tropicamide Muscarinic Receptor Subtype Affinity

| Receptor Subtype | Affinity Value (pKi) physiology.org |

|---|---|

| M1 | 7.08 ± 0.04 |

| M2 | 7.19 ± 0.1 |

| M3 | 6.99 ± 0.07 |

| M4 | 6.86 ± 0.12 |

| M5 | 6.42 ± 0.14 |

Intracellular Signaling Cascades and Cellular Responses

The binding of phenylephrine and tropicamide to their respective receptors initiates or blocks distinct intracellular signaling cascades.

Activation of α1-adrenergic receptors by phenylephrine primarily involves coupling to Gq/11-type G-proteins. pnas.org This activation stimulates the enzyme phospholipase C (PLC). pnas.orgpnas.org PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). pnas.orgpnas.org IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). pnas.orgpnas.org In addition to this primary pathway, phenylephrine has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, including extracellular signal-regulated kinases (ERK), which plays a role in stimulating protein synthesis and cardiomyocyte growth. pnas.orgportlandpress.com In some contexts, phenylephrine can also activate endothelial nitric oxide synthase (eNOS) and stimulate noradrenaline release through a nitric oxide-dependent pathway. nih.govdoi.org

As a muscarinic antagonist, tropicamide's mechanism involves the deactivation or blockade of signaling pathways normally initiated by acetylcholine. drugbank.comscbt.com Muscarinic receptor subtypes are linked to different G-proteins. physiology.org Odd-numbered subtypes (M1, M3, M5) typically couple to Gq proteins to activate the PLC-IP3-DAG pathway. physiology.org Even-numbered subtypes (M2, M4) couple to Gi proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in the second messenger cyclic adenosine (B11128) monophosphate (cAMP). physiology.org By blocking acetylcholine binding, tropicamide prevents the activation of these respective G-protein-coupled pathways. drugbank.comscbt.com

The interaction of phenylephrine and tropicamide with their receptors directly modulates the levels of key second messengers, with distinct temporal characteristics.

Phenylephrine stimulation leads to a rapid increase in the intracellular concentrations of IP3 and DAG, followed by a rise in intracellular calcium. pnas.org In neonatal rat cardiac myocytes, phenylephrine has been shown to induce the expression of connective tissue growth factor (CTGF) mRNA, with a maximal increase observed within one hour, and a sustained increase in CTGF protein over 4 to 24 hours. uoa.gr In rat hippocampal slices, phenylephrine stimulates the accumulation of inositol phosphates in a concentration-dependent manner and can also potentiate the formation of cAMP. nih.gov The activation of ERK by phenylephrine in cardiomyocytes is essential for the subsequent stimulation of protein synthesis. portlandpress.com

Tropicamide's modulation of second messenger systems is defined by its prevention of their formation in response to acetylcholine. It blocks the Gq-mediated production of IP3 and DAG by M1, M3, and M5 receptors, thereby preventing the associated rise in intracellular calcium and activation of PKC. physiology.org It also blocks the Gi-mediated inhibition of adenylyl cyclase by M2 and M4 receptors, thus preventing the decrease in cAMP levels that would normally occur upon acetylcholine binding to these subtypes. physiology.org The onset of its action is relatively quick, with peak effects typically occurring within 20 to 40 minutes after administration, and the modulation of these signaling pathways is temporary. patsnap.com

Impact on Gene Expression and Protein Regulation at the Cellular Level

Phenyltrope (Phenylpiracetam) has been shown to modulate the expression of various genes and regulate proteins at the cellular level, which may contribute to its pharmacological effects. In experimental models, the R-enantiomer of Phenylpiracetam, R-phenylpiracetam (R-PhP), has demonstrated notable anti-inflammatory properties by influencing the expression of key inflammatory genes. zenodo.org In a mouse model of lipopolysaccharide (LPS)-induced endotoxemia, administration of R-PhP significantly attenuated the overexpression of inflammatory genes, including tumor necrosis factor-α (TNF-α), interleukin 1 beta (IL-1β), and inducible nitric oxide synthase (iNOS). zenodo.orgresearchgate.net Specifically, pretreatment with R-PhP led to a decrease in the mRNA levels of Il-1β, TNF-α, and iNOS by 75%, 73%, and 65%, respectively, in brain tissue. zenodo.org

Further research indicates that Phenylpiracetam can influence the expression of genes related to neural plasticity and metabolic processes. One study noted that Phenylpiracetam increased the gene expression of the neurotrophic factor NSP32. google.com Additionally, chemoreactome analysis using artificial intelligence has suggested that Phenylpiracetam's effects on metabolism may be based on the regulation of target transmitters and receptors that control fat and carbohydrate metabolism. researchgate.net This includes activating receptors for adrenaline, adenosine, and peroxisome proliferator-activated receptors (PPARG) while inhibiting cannabinoid, opioid, and glutamate (B1630785) receptors. researchgate.net

The regulation of gene expression is a complex process involving the activation or inactivation of genes, which are transcribed into mRNA and then translated into proteins. nih.govpressbooks.pub This regulation can be influenced by various factors, including the binding of molecules to repressor or activator proteins that control transcription. khanacademy.orgwikipedia.org The changes in gene expression induced by compounds like this compound are a key aspect of their activity at the molecular and cellular level. nih.govuclouvain.be

Biophysical and Computational Studies of Ligand-Target Interactions

Biophysical and computational methods are crucial for understanding how a ligand like this compound interacts with its biological targets on a molecular level. numberanalytics.comiric.ca These in-silico techniques, including molecular docking, molecular dynamics simulations, and free energy calculations, allow researchers to model and predict the binding behavior, affinity, and conformational changes that occur when a drug molecule binds to its receptor. nih.govdrugtargetreview.com Such studies provide insights that are complementary to experimental data and are instrumental in drug discovery and lead optimization. numberanalytics.commdpi.com

Molecular Docking and Dynamics Simulations of Receptor-Ligand Complexes

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, such as a protein receptor, to form a stable complex. nih.govnih.gov This method is widely used in drug design to screen virtual libraries of compounds and to understand the structural basis of ligand-receptor interactions. biointerfaceresearch.comnih.gov Studies on Phenylpiracetam and its analogs have utilized molecular docking to explore their binding to various targets. For instance, in-silico studies have investigated the interaction of Phenylpiracetam derivatives with the synaptic vesicle protein 2A (SV2A), a target for anti-convulsant drugs. biointerfaceresearch.com These computational analyses help identify derivatives with a high affinity for the target protein. biointerfaceresearch.com Other docking studies have explored the binding of racetam compounds to nootropic targets like glutamate and acetylcholine receptors. neliti.comresearchgate.net

Following docking, molecular dynamics (MD) simulations provide a more dynamic view of the receptor-ligand complex. nih.govmdpi.com MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the complex, conformational changes in the protein and ligand, and the role of solvent molecules. mdpi.commdpi.comfrontiersin.org By solving Newton's equations of motion for the system, MD can simulate the behavior of the ligand-receptor complex in a realistic environment, revealing long-lasting interactions and the dynamics of the binding process. nih.govmdpi.com This technique is essential for validating docking poses and understanding the flexibility of both the ligand and the receptor, which is often crucial for binding. mdpi.comnih.gov

Interactive Data Table: Molecular Docking Targets for this compound and Related Compounds

| Compound/Derivative | Target Protein | Study Focus | Reference |

| Phenylpiracetam Derivative | Synaptic Vesicle Protein 2A (SV2A) | Anti-convulsant activity | biointerfaceresearch.com |

| Racetam Derivatives | Glutamate Receptor (NMDAR) | Nootropic action | neliti.com |

| Racetam Derivatives | Acetylcholine Receptors (Muscarinic, Nicotinic) | Nootropic action | neliti.com |

| Piracetam (B1677957) Derivatives | Drug Receptor Interactions | Anticonvulsant activity | asianpubs.org |

| (S,R)-4y (Phenylpiracetam derivative) | SARS-CoV-2 3CLpro | Allosteric inhibition | patsnap.com |

Free Energy Perturbation Calculations for Binding Affinity Prediction

Free Energy Perturbation (FEP) is a powerful computational method used to calculate the relative binding affinities of a series of ligands to a target protein. drugtargetreview.comcresset-group.com This technique is based on statistical mechanics and involves creating a non-physical, or "alchemical," transformation between two molecules (e.g., transforming one drug candidate into another) within the context of a molecular dynamics simulation. nih.govnih.gov By calculating the free energy change associated with this transformation both in the solvated protein binding site and in the solvent alone, the difference in binding free energy between the two ligands can be determined with high accuracy, often within 1 kcal/mol of experimental values. cresset-group.comchemrxiv.org

The process allows for the accurate prediction of how modifications to a lead compound will affect its potency, thereby prioritizing the synthesis of only the most promising candidates and accelerating the drug discovery process. drugtargetreview.comcresset-group.com FEP calculations can be divided into relative binding free energy (RBFE), which is ideal for lead optimization by comparing small modifications, and absolute binding free energy (ABFE), which is useful in earlier hit-to-lead stages for assessing new chemical scaffolds. cresset-group.com While computationally intensive, advancements in computing power and methodologies are making FEP a more widely adopted tool for driving efficiency in drug design projects. drugtargetreview.comschrodinger.com

Conformational Analysis of Bound and Unbound Ligands

Conformational analysis involves the study of the different three-dimensional arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. youtube.com A molecule's biological activity is intrinsically linked to its conformation, as optimal binding to a receptor requires a specific spatial arrangement of its functional groups. nih.gov The conformation of a ligand can differ significantly between its free, unbound state in solution and its state when bound to a protein target. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Systematic Elucidation of Pharmacophores and Key Structural Determinants

A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. drugdesign.org For Phenyltrope and its analogs, the pyrrolidin-2-one core is considered a fundamental pharmacophore, a structural motif they share with other racetam compounds. researchgate.netcolab.ws

The creation and testing of analogs, where specific parts of the molecule are altered, provide further insight. For example, Phenylpiracetam hydrazide, a derivative where the amide group is replaced with a hydrazide, exhibits a distinct pharmacological profile, suggesting the importance of this functional group in receptor interaction. ontosight.ai Similarly, the development of Methylphenylpiracetam, particularly its (4R,5S)-enantiomer known as E1R, has revealed that it acts as a positive allosteric modulator of the sigma-1 receptor, an activity not observed with this compound itself. wikipedia.org This highlights how seemingly minor structural changes can lead to different biological targets and effects.

Systematic studies on related chemical scaffolds, such as phenothiazines and phenylpyrazoles, have demonstrated the utility of analoging in defining SAR. nih.govnih.gov For example, in phenothiazines, the length of the alkyl bridge connecting the terminal amine to the nucleus is crucial for activity. nih.gov Such findings underscore the importance of systematically altering different parts of a molecule to map out its SAR.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a compound with its biological activity. medcraveonline.com These models are invaluable for predicting the activity of new, unsynthesized molecules, thereby streamlining the drug discovery process. spu.edu.sy A general QSAR model can be expressed as:

Activity = f (physicochemical properties and/or structural properties) + error wikipedia.org

In the context of this compound and its analogs, QSAR studies can help to quantify the impact of various molecular descriptors—such as lipophilicity, electronic effects, and steric parameters—on their nootropic and other pharmacological effects. amazon.com By analyzing a series of related compounds, researchers can build a model that predicts the potency of new derivatives, guiding the synthesis of more effective compounds. nih.gov While specific QSAR models for this compound are not detailed in the provided results, the principles of QSAR are widely applied in medicinal chemistry to compounds with similar pharmacophores. colab.wsmdpi.com

The development of a robust QSAR model involves several key steps:

Data Collection: Gathering a dataset of compounds with known biological activities. drugdesign.org

Descriptor Calculation: Determining various physicochemical and structural properties for each compound.

Model Building: Using statistical methods, such as regression analysis, to establish a correlation between the descriptors and activity. wikipedia.org

Validation: Testing the predictive power of the model using an independent set of compounds. nih.gov

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the biological activity of this compound. wikipedia.org The molecule has a chiral center at the 4-position of the pyrrolidine (B122466) ring, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-Phenylpiracetam and (S)-Phenylpiracetam. wikipedia.orgontosight.ai

Research has shown that the biological activity resides primarily in the (R)-enantiomer. wikipedia.org (R)-Phenylpiracetam is significantly more potent in its stimulant effects on locomotor activity, while the (S)-enantiomer is largely inactive in this regard. wikipedia.orgcolab.ws However, the (S)-enantiomer does retain some activity in other pharmacological tests. wikipedia.org For instance, in a forced swim test, both enantiomers showed antidepressant effects, though at different doses. researchgate.netcolab.ws In a passive avoidance test to assess memory enhancement, only the (R)-enantiomer was active. researchgate.netcolab.ws This difference in activity between enantiomers underscores the importance of stereochemistry in molecular recognition by biological targets, a concept explained by Fischer's "lock-and-key" model where a specific 3D structure is required for optimal binding. nih.gov

The differential activity of the enantiomers highlights the stereospecific nature of the receptors or enzymes with which this compound interacts. This is a common phenomenon in pharmacology, as biological macromolecules are themselves chiral and will therefore interact differently with the enantiomers of a chiral drug.

Understanding Physicochemical Properties and Their Impact on Pharmacological Profile

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), describes a compound's ability to dissolve in fatty or non-polar environments. acdlabs.comtaylorandfrancis.com This property is critical for a drug's ability to cross biological membranes, including the blood-brain barrier. This compound's structure, containing both a polar morpholino group and a non-polar phenyl group, gives it a dual nature that influences its solubility and interactions. solubilityofthings.com The addition of the phenyl group to the piracetam (B1677957) scaffold increases its lipophilicity, which may contribute to its enhanced ability to cross the blood-brain barrier compared to piracetam. ontosight.ai

The polarity and ionization state of a molecule are also key. This compound is a solid crystalline powder at room temperature and is known for its high solubility in water, which is advantageous for oral administration. solubilityofthings.com The morpholine (B109124) group contributes to its solubility in polar solvents. solubilityofthings.com The ionization state, which can be influenced by the pH of the surrounding environment, affects a molecule's logD and, consequently, its lipophilicity and ability to permeate membranes. acdlabs.comchemaxon.com

The interplay of these properties is complex. For example, while high lipophilicity can improve membrane permeability, it can also lead to increased binding to plasma proteins and non-specific tissues, which may affect the drug's availability at its target site. sygnaturediscovery.com Therefore, an optimal balance of these physicochemical properties is necessary for a favorable pharmacological profile. frontiersin.org

Conformational flexibility refers to a molecule's ability to adopt different three-dimensional shapes or conformations. biorxiv.org This flexibility can be crucial for a drug's ability to bind effectively to its receptor. biorxiv.orgnih.gov A flexible molecule can adapt its shape to fit into the binding site of a receptor, potentially leading to a stronger interaction. nih.gov

The structure of this compound allows for a certain degree of conformational freedom. The bonds connecting the phenyl ring and the pyrrolidone core can rotate, allowing the molecule to explore different spatial arrangements. This flexibility may enable it to interact with a variety of biological targets. solubilityofthings.com The ability of a molecule to adopt multiple conformations has been linked to its capacity to interact with different receptors or to bind to a single receptor in different ways. biorxiv.org

The binding of a ligand to a receptor is a dynamic process, and the conformational energy of both the drug and the receptor are important factors. nih.gov The study of the conformational properties of this compound and its analogs, for instance through computational modeling, can provide valuable insights into how it engages with its biological targets and can help in the design of new molecules with improved binding affinity and selectivity. rsc.org

An article focusing on the chemical compound “this compound” cannot be generated as requested. Extensive searches have revealed no recognized chemical compound with this name in the scientific literature.

It is possible that "this compound" may be a novel or internal designation not yet in the public domain, a misspelling of another compound, or a hypothetical substance. Without a defined chemical structure or established research, it is not possible to provide scientifically accurate information regarding its Structure-Activity Relationship (SAR), Structure-Property Relationship (SPR), or the application of fragment-based and scaffold-hopping approaches in its derivative discovery.

To generate the requested article, please provide an alternative, recognized chemical compound for which sufficient research data is available.

Preclinical Pharmacological Research and Translational Model Development

In Vitro Pharmacological Evaluation in Recombinant Systems and Primary Cell Cultures

In vitro studies are crucial for dissecting the molecular mechanisms of a compound in a controlled environment, independent of the complexities of a whole organism. medchemexpress.comcaldic.com For Phenyltrope, these studies have utilized engineered cell lines and isolated tissues to pinpoint its effects on specific receptors and cellular functions.

Heterologous expression systems, where a specific receptor is expressed in a host cell that does not naturally produce it, have been instrumental in identifying the molecular targets of this compound and its enantiomers. wikipedia.orgnih.gov Research indicates that this compound's activity is not mediated by binding to dopamine (B1211576) (D1, D2, D3) or serotonin (B10506) (5-HT2) receptors. caldic.comreddit.com Instead, its effects are linked to other neurotransmitter systems.

(R)-phenylpiracetam has been identified as a selective dopamine transporter (DAT) inhibitor. wikipedia.orgwikipedia.org Functional assays in CHO-K1 cells engineered to express human recombinant DAT showed that (R)-phenylpiracetam inhibits dopamine uptake. medchemexpress.comwikipedia.org The (S)-enantiomer also inhibits DAT but with lower potency. wikipedia.orgnih.gov Furthermore, racemic this compound has been shown to bind to α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs) in the mouse brain cortex. wikipedia.orgreddit.com While direct binding to NMDA receptors has not been demonstrated, ex vivo studies have shown that treatment can increase the number of both nACh and NMDA receptors in brain tissue. reddit.comresearchgate.netcolab.ws

A derivative, methylphenylpiracetam, has been identified as a positive allosteric modulator of the sigma-1 receptor, a novel target among racetam compounds. caldic.comwikipedia.orgwikipedia.org

In Vivo Studies Utilizing Animal Models of Specific Pharmacological Relevance

Investigation of Systemic and Localized Pharmacodynamic Responses

This compound, also known as Phenylpiracetam or Fonturacetam, demonstrates a complex range of pharmacodynamic effects, primarily centered on the central nervous system. iiab.me Preclinical research has identified it as a modulator of several key neurotransmitter systems, contributing to its stimulant and nootropic properties. iiab.meinvivochem.com

One of the primary mechanisms identified is its action as an atypical dopamine reuptake inhibitor. iiab.me Experiments in Sprague-Dawley rats have shown that this compound administration leads to an increase in extracellular dopamine levels in the striatum. iiab.mewikipedia.org This action is largely attributed to the (R)-enantiomer. iiab.me Furthermore, this compound has been found to increase the density of dopamine D1, D2, and D3 receptors. invivochem.commims.com

Beyond the dopaminergic system, this compound interacts with nicotinic acetylcholine (nACh) receptors, binding to the α4β2 subtype in the mouse brain cortex. iiab.mewikipedia.org It also appears to modulate glutamate (B1630785) receptors, specifically the NMDA subtype, which is crucial for learning and memory processes. indiamart.comwikipedia.org In animal models of chemically-induced amnesia using scopolamine, this compound administration was shown to counteract the effects by restoring receptor densities. wikipedia.org Studies indicate it increases the density of NMDA receptors. invivochem.com

In various animal models, these neurochemical actions translate to observable behavioral effects. This compound has been shown to possess antiamnesic, antidepressant, anxiolytic, and anticonvulsant properties. iiab.me It effectively reverses the sedative effects of benzodiazepines like diazepam, inhibits post-rotational nystagmus, and prevents retrograde amnesia in animal subjects. iiab.me A significant effect observed in preclinical studies is an increase in locomotor activity and operant (goal-directed) behavior. iiab.mewikipedia.org For instance, in one study, rats administered with this compound performed significantly more work to obtain a reward compared to control groups. wikipedia.org Additionally, research in rats with induced cerebral ischemia showed that this compound reduced neurological deficits and supported the restoration of local cerebral blood flow more effectively than its parent compound, piracetam (B1677957). iiab.memims.com

Interactive Table 1: Summary of Preclinical Pharmacodynamic Effects of this compound

| Pharmacodynamic Effect | Receptor/Transporter System | Observed Outcome in Animal Models | Reference |

|---|---|---|---|

| Dopamine Reuptake Inhibition | Dopamine Transporter (DAT) | Increased extracellular dopamine; psychostimulation | iiab.mewikipedia.org |

| Receptor Density Modulation | Dopamine (D1, D2, D3), NMDA, nACh, GABA Receptors | Increased density of dopamine, NMDA, and GABA receptors | invivochem.commims.comwikipedia.org |

| Cholinergic Modulation | α4β2 Nicotinic Acetylcholine Receptors | Binding affinity demonstrated; counteracts scopolamine-induced amnesia | iiab.mewikipedia.org |

| Anticonvulsant Activity | Not fully specified | Protection against seizures in various models | iiab.mewikipedia.org |

| Antidepressant-like Activity | Dopaminergic & Noradrenergic systems | Reduced immobility in forced swim tests | wikipedia.org |

| Anti-amnesic Activity | Cholinergic & Glutamatergic systems | Reversal of scopolamine-induced memory deficits | iiab.mewikipedia.org |

| Increased Locomotor Activity | Dopaminergic system | Enhanced movement and exploration in open-field tests | iiab.mewikipedia.org |

Interplay of Constituent Compounds within Biological Systems

Mechanistic Investigations of Synergistic and Antagonistic Interactions

The differential activity of this compound's enantiomers is a key aspect of its pharmacology. The (R)-enantiomer is generally considered the more active of the two, particularly concerning its psychostimulant and cognitive-enhancing effects. iiab.mewikipedia.org

Locomotor Activity and Stimulation: (R)-phenylpiracetam is significantly more potent in stimulating locomotor activity in animal models compared to the (S)-enantiomer, which is largely ineffective in this regard. iiab.me Both enantiomers act as dopamine transporter (DAT) inhibitors, but the (R)-enantiomer also acts as a norepinephrine (B1679862) reuptake inhibitor, making it a dual norepinephrine-dopamine reuptake inhibitor (NDRI). iiab.me

Cognitive and Antidepressant Effects: The memory-improving activity of this compound is attributed almost exclusively to the (R)-enantiomer. mims.comwikipedia.org In passive avoidance tests, a model for memory, (R)-phenylpiracetam significantly enhanced memory function, while the (S)-enantiomer showed no activity. mims.com Interestingly, in one animal test, the (S)-enantiomer appeared to have an antagonistic effect on the (R)-enantiomer's action. iiab.me In contrast, antidepressant-like effects, as measured by the forced swim test, were observed for both isomers, though the R-form was slightly more potent. mims.comwikipedia.org This suggests a synergistic or additive interaction for this particular effect.

Receptor Binding: The enantiomers exhibit different binding affinities. For instance, (R)-phenylpiracetam is 3.5 times more active than the (S)-enantiomer in in-vitro assays of DAT binding. wikipedia.org A study on S-phenylpiracetam found it to be a selective DAT inhibitor that did not influence norepinephrine or serotonin receptors, which contrasts with the dual action of the R-enantiomer. wikidata.orgontosight.ai This selectivity may account for some of the differing effects; for example, S-phenylpiracetam was found to reduce body weight gain in obese animal models without stimulating locomotor activity. ontosight.ai

Interactive Table 2: Comparative Preclinical Activity of this compound Enantiomers

| Pharmacological Activity | (R)-Phenylpiracetam | (S)-Phenylpiracetam | Interaction Type | Reference |

|---|---|---|---|---|

| Locomotor Stimulation | High Potency | Ineffective | R-driven | iiab.me |

| Memory Enhancement | Significant Improvement | No Activity | R-driven; Potential S-antagonism | iiab.memims.com |

| Antidepressant Effect | Active | Active (less potent) | Additive/Synergistic | mims.com |

| Dopamine Transporter (DAT) Inhibition | Active | Active | Additive | iiab.mewikipedia.org |

| Norepinephrine Transporter (NET) Inhibition | Active | Inactive | R-driven | iiab.me |

| Body Weight Reduction | Not primary effect | Reduces weight gain without motor stimulation | S-driven | ontosight.ai |

Assessment of Constituent Disposition and Metabolism in Preclinical Species

The pharmacokinetic profile of this compound is notable for its lack of metabolic breakdown. Preclinical and human data indicate that the compound is not metabolized in the body. iiab.mewikidata.org It is absorbed rapidly, with an oral bioavailability of approximately 100%. iiab.mewikidata.org

Following administration, this compound is excreted unchanged. In humans, approximately 40% is eliminated through urine, with the remaining 60% excreted via bile and sweat. iiab.me The elimination half-life in humans is reported to be between 3 to 5 hours. iiab.me In rodent models, the elimination half-life is slightly shorter, around 2.5 to 3 hours. iiab.me

Crucially for understanding its pharmacology, studies have shown that despite the significant differences in the pharmacological activity of the R- and S-enantiomers, their concentrations in brain tissue were found to be similar following administration of the racemate. mims.com This finding reinforces that the observed differences in effect are due to stereoselective pharmacodynamic actions at target sites, rather than differences in brain penetration or disposition. mims.com Furthermore, preclinical studies examining its use in combination with other drugs, such as L-DOPA, found no evidence of pharmacokinetic interactions, suggesting that observed behavioral synergies are pharmacodynamic in nature. mims.com

Considerations for Translational Research from Preclinical Findings

Translating the preclinical findings of this compound and its constituent enantiomers into clinical applications requires careful consideration of their distinct pharmacological profiles. The potent, pro-motivational, and cognitive-enhancing effects of the (R)-enantiomer, identified as MRZ-9547, led to its development for treating fatigue associated with Parkinson's disease. iiab.memims.com The preclinical data showing it could reverse motivational deficits and increase extracellular dopamine provided a strong rationale for this therapeutic direction. iiab.mewikipedia.org

Similarly, the discovery that (S)-phenylpiracetam reduces body weight gain and improves metabolic parameters in obese animal models without causing the locomotor stimulation characteristic of the R-enantiomer or the racemate, suggests its potential as a targeted treatment for obesity and metabolic syndrome. ontosight.ai This selective profile could offer advantages over other anorectic agents that often have undesirable stimulant side effects. ontosight.ai

The complex interplay between the enantiomers within the racemic mixture presents another key consideration. While the racemate is approved for various indications in some countries, the distinct and sometimes opposing actions of its isomers (e.g., potential antagonism in memory tasks) suggest that enantiopure formulations could offer more targeted therapeutic effects. iiab.memims.com For example, while the racemate has anticonvulsant properties, the specific contributions of each enantiomer to this effect are not fully elucidated. iiab.me Future clinical research would benefit from evaluating the individual enantiomers to optimize therapeutic outcomes for specific conditions, potentially leading to improved efficacy and a more refined mechanism of action for a given indication. mims.comontosight.ai

Advanced Analytical Methodologies for Compound Characterization and Quantification

Chromatographic Techniques for Separation and Identification

Chromatography is a fundamental technique for separating complex mixtures into their individual components. For Phenyltrope analysis, several chromatographic methods are utilized, each offering distinct advantages for separation, identification, and quantification.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for quantifying the amount of Phenylpiracetam in a sample and for identifying any impurities. nootropicsnowshop.com The process involves dissolving the sample in a suitable solvent and passing it through a chromatographic column, where separation occurs based on the differential interactions of the compounds with the stationary phase. nootropicsnowshop.com A detector then measures the concentration of each compound as it elutes. nootropicsnowshop.com Typically, the sample is dissolved in a mobile phase solvent, which is often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nootropicsnowshop.com The separation is commonly achieved using a reversed-phase column, such as a C18 column, and a UV detector is used for quantification at a specific wavelength. nootropicsnowshop.com

Ultra-High Performance Liquid Chromatography (UHPLC) represents an evolution of HPLC, utilizing smaller particle sizes in the column to achieve higher resolution, faster analysis times, and greater sensitivity. A UHPLC method was developed to separate and quantify this compound and its related organic impurities. nih.gov This method demonstrated robustness across different HPLC systems and columns from various manufacturers, showing minimal variation with changes in flow rate, column temperature, detection wavelength, injection volume, and mobile phase gradient. nih.gov

Below is a table summarizing typical parameters for HPLC and UHPLC methods used in the analysis of related compounds.

| Parameter | HPLC Method 1 | HPLC Method 2 | UHPLC Method |

| Column | Cogent Diamond Hydride 2.o™, 2.2µm, 120Å | Luna® 5µm C18 (250 × 4.6mm) | C8 Cortecs column, 1.6 µm |

| Mobile Phase | A: DI Water with 0.1% TFA; B: Acetonitrile with 0.1% TFA (5:95) | 5mM ammonium (B1175870) acetate (B1210297) (pH 4.7): methanol (80:20; v/v) | A: 60 mM potassium perchlorate (B79767); B: 60 mM potassium perchlorate in acetonitrile (45:55 v:v) with 0.6 mL/L 70% perchloric acid |

| Flow Rate | 0.4 mL/minute | 1.0 mL/min | Not specified |

| Detection | UV @ 225nm | UV @ 272 nm | Not specified |

| Column Temp. | Not specified | 30°C | 15-40°C |

| Reference | mtc-usa.com | semanticscholar.org | nih.gov |

Gas Chromatography (GC) for Volatile Metabolite Profiling

Gas Chromatography (GC) coupled with mass spectrometry (GC-MS) is a powerful tool for profiling primary and volatile metabolites. nih.govillinois.edumdpi.com In the context of this compound analysis, GC-MS can be used for separation and identification by first vaporizing the sample and separating its components based on their boiling points in a GC column. nootropicsnowshop.com The separated components then enter the mass spectrometer for identification. nootropicsnowshop.com

However, the application of GC-MS to compounds in the racetam class, which includes this compound, presents challenges. These compounds, containing a pyrrolidineacetamide structure, can be thermally unstable and may degrade into multiple derivative structures during GC/MS analysis. aafs.org This thermal instability can persist even at low injection port temperatures, making it difficult to obtain a single, stable chromatographable analyte. aafs.org Derivatization techniques, which are often employed in GC-MS to increase the volatility and stability of analytes, have also been investigated but failed to produce single stable products for this class of compounds. aafs.orgresearchgate.netmdpi.com Due to this demonstrated thermal instability, Liquid Chromatography (LC) coupled with Mass Spectrometry (MS) is often considered a superior method for the identification and quantification of these compounds. aafs.org

Development of Chiral Chromatographic Separations

Chirality is a critical aspect of pharmaceutical compounds, as different enantiomers (non-superimposable mirror images) of a drug can have vastly different pharmacological and toxicological effects. wvu.eduamericanpharmaceuticalreview.com this compound possesses a chiral center, meaning it can exist as two enantiomers, (R)- and (S)-Phenylpiracetam. The biological activity is primarily associated with the (R)-enantiomer. caldic.com Therefore, the development of analytical methods to separate and quantify these enantiomers is essential.

Chiral HPLC is a key technique for this purpose. americanpharmaceuticalreview.comcaldic.com The separation of enantiomers is achieved by using a chiral stationary phase (CSP) within the HPLC column. These CSPs create a chiral environment where the two enantiomers interact differently, leading to different retention times and thus their separation. An analytical methodology using chiral HPLC has been successfully implemented for the preparation and analysis of (R)-Phenylpiracetam. caldic.com This allows for the assessment of enantiomeric purity, which is a critical quality attribute for the single-enantiomer drug. americanpharmaceuticalreview.com

Spectroscopic and Spectrometric Approaches for Structural Confirmation and Quantification

While chromatography is excellent for separation, spectroscopic and spectrometric techniques are indispensable for the definitive confirmation of molecular structure and for highly sensitive quantification.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Trace Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. When coupled with a separation technique like HPLC or UHPLC, it provides a powerful tool for identifying and quantifying compounds with high specificity and sensitivity. nih.govsigmaaldrich.com For trace analysis of this compound, particularly in biological matrices like plasma, LC coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.govnih.govresearchgate.net

In LC-MS/MS, after chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI). The resulting ions are then selected in the first mass spectrometer, fragmented, and the fragment ions are analyzed in a second mass spectrometer. researchgate.net This process, known as multiple reaction monitoring (MRM), provides excellent selectivity and allows for quantification at very low levels, often in the picogram per milliliter (pg/mL) range. nih.govsigmaaldrich.com LC-MS/MS methods have been successfully developed and validated for the quantification of related compounds in human plasma, demonstrating high sensitivity with lower limits of quantification (LLOQ) as low as 10.0 pg/mL. nih.govsigmaaldrich.com

The table below outlines key parameters from a validated UPLC-MS/MS method for a related compound.

| Parameter | UPLC-MS/MS Method Details |

| Chromatography | UPLC with BEH HILIC column |

| Mobile Phase | 10mM pH 3.5 ammonium formate (B1220265) and acetonitrile (10:90, v/v) |

| Flow Rate | 0.4 mL/min |

| Ionization | Positive Electrospray Ionization (ESI) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| LLOQ | 10.0 pg/mL |

| Concentration Range | 10.0-5000 pg/mL |

| Precision (Inter/Intra-batch) | < 15% |

| Accuracy | Within 85-115% |

| Reference | nih.govsigmaaldrich.comresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive elucidation of the molecular structure of organic compounds. jchps.comcore.ac.ukresearchgate.netslideshare.net It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. jchps.comoxinst.com The fundamental principle involves the absorption of electromagnetic radiation by atomic nuclei in a strong magnetic field, which causes them to transition between nuclear spin states. jchps.com

For the structural elucidation of this compound, a series of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed. oxinst.com

¹H NMR (Proton NMR): This experiment identifies the different types of protons in the molecule. jchps.com The chemical shift of each proton signal indicates its electronic environment, the integration (area under the signal) reveals the number of protons of that type, and the splitting pattern (multiplicity) provides information about neighboring protons. core.ac.uk

¹³C NMR (Carbon NMR): This experiment provides information about the carbon skeleton of the molecule, with each unique carbon atom giving a distinct signal. core.ac.uk

2D NMR (e.g., COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for assembling the complete molecular structure. core.ac.ukslideshare.net

COSY (Correlation Spectroscopy) reveals which protons are coupled to each other, helping to piece together fragments of the molecule. slideshare.net

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the carbon atoms to which they are directly attached.

Through the combined interpretation of these NMR spectra, the precise molecular structure of this compound, including the connectivity of the phenyl group, the pyrrolidinone ring, and the acetamide (B32628) side chain, can be unambiguously confirmed. oxinst.com

Advanced Optical Spectroscopy (e.g., Raman, FTIR) for Compound Characterization

Advanced optical spectroscopic techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful non-destructive methods utilized for the detailed characterization of this compound's molecular structure. These techniques provide a unique vibrational fingerprint of the molecule, allowing for its unambiguous identification and the study of its solid-state properties.

FTIR Spectroscopy provides information on the infrared absorption of this compound, which corresponds to the vibrational modes of its functional groups. The resulting spectrum is a plot of infrared light absorbance or transmittance versus wavenumber. Specific peaks in the FTIR spectrum can be assigned to the stretching and bending vibrations of bonds within the molecule, such as C=O (carbonyl), N-H (amide), C-N, and C-O groups. This information is crucial for confirming the compound's identity and assessing its purity. Publicly available databases, such as PubChem, indicate the availability of FTIR spectra for this compound, often obtained using the KBr pellet technique. nih.gov

Raman Spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. When laser light interacts with this compound molecules, it can excite vibrational modes, resulting in scattered light with a shifted frequency. The Raman spectrum provides information about the vibrational, rotational, and other low-frequency modes in the molecule. It is particularly useful for identifying polymorphs, which are different crystalline forms of the same compound. Research has shown that this compound can exist in multiple polymorphic forms, and Raman spectroscopy has been instrumental in their characterization. researchgate.net For instance, different polymorphs of this compound exhibit distinct Raman spectra, allowing for their differentiation and the study of their relative thermodynamic stabilities. researchgate.net Databases like Raman Base also provide reference spectra for N-Phenylacetyl-l-prolylglycine ethyl ester. ramanbase.org

| Technique | Information Provided | Application for this compound |

| FTIR Spectroscopy | Vibrational modes of functional groups (absorption) | - Identification and confirmation of molecular structure- Purity assessment |

| Raman Spectroscopy | Vibrational, rotational, and low-frequency modes (scattering) | - Characterization of polymorphs- Study of thermodynamic stability of different crystalline forms |

Bioanalytical Method Development and Validation for Biological Matrices

The quantification of this compound and its metabolites in biological matrices such as blood, plasma, and urine is essential for pharmacokinetic and metabolism studies. The development and validation of robust bioanalytical methods are critical to ensure the reliability of the obtained data.

The validation of a bioanalytical method is a process that demonstrates that the analytical procedure is suitable for its intended purpose. Key validation parameters, as stipulated by regulatory guidelines, include linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).

For the analysis of this compound, methods such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are often employed. science.gov A study detailing the development of an LC-MS/MS method for a related compound highlighted validation across a concentration range of 0.5-500 ng/ml, with accuracy ranging from 92.0% to 112.2% and precision (expressed as the coefficient of variation, CV) below 9.6%. science.gov Another validated method for analyzing dietary supplements containing compounds similar to this compound reported a limit of detection in the range of 0.001-0.5 μg/mL. researchgate.net

In a study of this compound (referred to as GVS-111) metabolism, the limit of detection (LOD) for the parent compound in rat brain tissue using high-performance liquid chromatography (HPLC) was such that the compound itself was not detected 1 hour after administration, indicating rapid metabolism. science.govscience.gov This underscores the importance of sensitive analytical methods for accurately characterizing the pharmacokinetic profile of this compound.

| Validation Parameter | Description | Typical Values for this compound Analysis |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | A defined concentration range with a high correlation coefficient (e.g., R² > 0.99). |

| Accuracy | The closeness of the measured value to the true value. | Often expressed as a percentage of the nominal concentration (e.g., within ±15%). |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Expressed as the coefficient of variation (CV), typically ≤15%. |

| Limit of Detection (LOD) | The lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Can be in the sub-ng/mL to µg/mL range depending on the method and matrix. researchgate.netscience.govscience.gov |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically a factor of 3-5 times the LOD. |

The accurate quantification of this compound in biological matrices necessitates efficient sample preparation to remove interfering substances and concentrate the analyte. The choice of sample preparation technique depends on the nature of the biological matrix (e.g., plasma, urine, brain tissue) and the analytical method used.

Common strategies for sample preparation include:

Protein Precipitation (PPT): This is a simple and rapid method often used for plasma and serum samples. An organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., perchloric acid) is added to the sample to precipitate proteins, which are then removed by centrifugation. mdpi.com The resulting supernatant, containing the analyte, can be directly injected into the analytical instrument or further processed.

Liquid-Liquid Extraction (LLE): LLE involves the partitioning of the analyte from the aqueous biological matrix into an immiscible organic solvent. This technique is effective for cleaning up samples and concentrating the analyte.

Solid-Phase Extraction (SPE): SPE is a highly selective and versatile technique that uses a solid sorbent to isolate the analyte from the sample matrix. The analyte is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent, resulting in a clean and concentrated sample. An example of a similar application involved the use of an Oasis MAX cartridge for sample purification. science.gov

For the analysis of this compound and its metabolites in rat brain tissue, a methanol extraction followed by sonication and filtration has been described. science.govresearchgate.net This approach is suitable for extracting the compounds from a solid tissue matrix.

In drug discovery and development, as well as in forensic toxicology, there is a growing need for high-throughput analysis of a large number of samples. Automation of the analytical workflow, from sample preparation to data analysis, can significantly increase efficiency and reduce variability.

Modern bioanalytical laboratories often utilize automated liquid handling systems for sample preparation, which can perform tasks such as pipetting, dilution, and extraction in a 96-well plate format. These automated systems can be coupled with high-throughput analytical platforms, such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). UHPLC-MS/MS systems offer rapid analysis times, high sensitivity, and selectivity, making them well-suited for the quantitative analysis of this compound in a large number of biological samples. The use of LC-MS/MS for the analysis of this compound and related compounds has been reported, and these systems are often at the core of high-throughput analytical platforms. researchgate.netpolicija.si

Based on a comprehensive review of available scientific literature, it is not possible to generate an article on the chemical compound “this compound” that adheres to the specified outline. The search for research pertaining to "this compound" in the context of advanced pharmacological studies yielded no results, as "this compound" is not recognized as a single chemical entity in these research areas.

Investigations have revealed that "this compound" is the Canadian brand name for an ophthalmic solution containing a combination of Tropicamide (B1683271) and Phenylephrine (B352888). mayoclinic.orgdrugs.com This product is used clinically to dilate the pupils for eye examinations. mayoclinic.org The scientific research available for this product focuses on its clinical application and safety in ophthalmic procedures, not on the standalone molecular pharmacology, omics, artificial intelligence-based drug discovery, or advanced preclinical modeling of a single compound as detailed in the user's request.

There may be a potential confusion with "Phenotropil," a brand name for the compound Phenylpiracetam (also known as Fonturacetam). redstormscientific.comwikipedia.org Phenylpiracetam is a nootropic and stimulant compound developed in Russia and studied for its effects on cognitive function and physical stamina. redstormscientific.comwikipedia.org However, even for Phenylpiracetam/Fonturacetam, there is no readily available scientific literature that would allow for a thorough and accurate article covering the specific, advanced topics requested in the outline, such as:

Integration of Omics Technologies in Mechanistic Research

Application of Artificial Intelligence and Machine Learning in Drug Discovery

Sophisticated Animal Models for Complex Pharmacological Interrogations

Computational Biology and Predictive Modeling in Preclinical Assessment

Innovative Strategies for Combination Pharmaceutical Agent Development

Therefore, due to the absence of scientific data on a single compound named "this compound" within these advanced research trajectories, the creation of a scientifically accurate and non-speculative article based on the provided outline is not feasible.

Future Research Trajectories and Interdisciplinary Opportunities

Unaddressed Research Questions and Methodological Challenges

Despite decades of research, several key questions and challenges in the study of phenyltropanes remain.

Unaddressed Research Questions:

What are the precise molecular interactions that determine the selectivity of different phenyltropane analogs for the dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters?

How can the therapeutic effects of phenyltropanes (e.g., anti-addictive, neuroprotective) be mechanistically separated from their abuse potential?

What are the long-term neurochemical and behavioral consequences of chronic administration of phenyltropane-based compounds?

Can phenyltropane derivatives be designed to have agonist or partial agonist activity at monoamine transporters, rather than simply acting as reuptake inhibitors?

Methodological Challenges:

Predictive Modeling: Developing computational models that can accurately predict the binding affinity and functional activity of novel phenyltropane analogs remains a significant hurdle. researchgate.net

In Vivo Imaging: While radiolabeled phenyltropanes are used in imaging techniques like PET and SPECT to study monoamine transporters, there is a need for more diverse and specific imaging agents to probe the in vivo behavior of these compounds and their targets.

Generalizability of Animal Models: The reinforcing effects of phenyltropanes are often studied in rodents and non-human primates. wikipedia.org However, the translation of these findings to human addiction and other neuropsychiatric disorders is not always straightforward. nih.gov

Complex Synthesis: The synthesis of stereochemically pure and complex phenyltropane analogs can be challenging and resource-intensive, potentially slowing the pace of discovery. researchgate.net

Addressing these questions and overcoming these challenges will require an interdisciplinary approach, combining expertise in medicinal chemistry, pharmacology, computational biology, and neuroscience. The continued exploration of the phenyltropane scaffold holds considerable promise for the development of novel therapeutics for a range of debilitating conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.